

A Technical Guide to the Electron Configuration of Cerium-140

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Ground State Electron Configuration of **Cerium-140**

This document provides a detailed analysis of the electron configuration of **Cerium-140**, an isotope of the lanthanide element Cerium. The principles outlined herein are foundational to understanding its chemical behavior and potential applications.

Introduction to Cerium-140

Cerium (Ce) is a chemical element with an atomic number (Z) of 58.^{[1][2][3][4][5]} It is the most abundant of the rare-earth metals and the second element in the lanthanide series.^{[1][2][3]} The isotope **Cerium-140** is the most common naturally occurring isotope, accounting for approximately 88.45% of all natural cerium.^[1]

An atom's electron configuration is determined by its atomic number, which dictates the number of electrons in a neutral atom. Therefore, **Cerium-140**, having 58 protons, also possesses 58 electrons in its neutral state.^{[1][6][7]} Its isotopic mass number (140) reflects the total count of protons (58) and neutrons (82) and does not influence the electron configuration of the neutral atom.^[7]

Ground State Electron Configuration

The 58 electrons of a neutral Cerium atom are arranged according to the principles of quantum mechanics. The ground state electron configuration for Cerium is:

$1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6 4f^1 5d^1 6s^2$ [\[8\]](#)[\[9\]](#)

In shorthand notation, using the preceding noble gas Xenon (Xe) as a core, the configuration is:

[Xe] $4f^1 5d^1 6s^2$ [\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#)

This configuration presents a notable exception to the typical Aufbau principle. Due to the very close energy levels of the 4f and 5d orbitals in early lanthanides, interelectronic repulsion in the compact 4f shell makes it energetically favorable for one electron to occupy a 5d orbital.[\[1\]](#) This unique arrangement is critical to understanding Cerium's distinct chemical properties, including its ability to exhibit both +3 and stable +4 oxidation states.[\[1\]](#)[\[3\]](#)

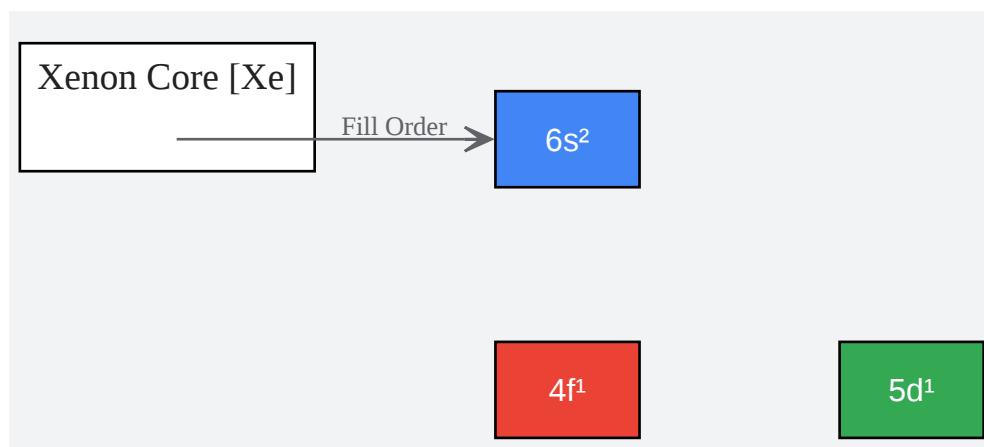
Tabulated Electron Distribution

The distribution of Cerium's 58 electrons across its orbitals is summarized in the table below for clarity and quantitative assessment.

Principal Shell (n)	Orbital Type	Subshell Electron Count	Total Electrons in Shell
1	s	2	2
2	s	2	8
p	6		
3	s	2	18
p	6		
d	10		
4	s	2	19
p	6		
d	10		
f	1		
5	s	2	9
p	6		
d	1		
6	s	2	2
Total	58		

Methodology for Determination of Electron Configuration

The electron configuration of an element is not determined by a single, direct experimental protocol but is rather a theoretical model derived from the principles of quantum mechanics. This model is then rigorously validated and refined through experimental spectroscopic data.


4.1 Theoretical Foundation:

- Aufbau Principle: This principle provides the general sequence for filling electron orbitals, starting from the lowest energy level.
- Pauli Exclusion Principle: This states that no two electrons in an atom can have the same set of four quantum numbers, effectively limiting each orbital to a maximum of two electrons with opposite spins.
- Hund's Rule: This rule dictates that for a given subshell, electrons will first occupy separate orbitals with parallel spins before any orbital is doubly occupied.

4.2 Experimental Validation: The theoretical configuration is confirmed by analyzing the atomic emission spectra of the element. When Cerium atoms are excited, their electrons move to higher energy levels. As they return to their ground state, they emit photons of specific wavelengths. These wavelengths correspond to the energy differences between electron shells. By meticulously analyzing these spectral lines, scientists can map the electronic structure of the atom and confirm the ground state configuration, including anomalies like the $4f^15d^1$ arrangement in Cerium.[\[12\]](#)

Visualization of Valence Electron Orbitals

The following diagram illustrates the filling order and relative energy levels for the valence electrons of Cerium, highlighting the unique occupancy of the 4f and 5d orbitals.

[Click to download full resolution via product page](#)

Caption: Valence orbital filling diagram for Cerium (Ce).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium - Wikipedia [en.wikipedia.org]
- 2. Cerium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Cerium: Properties, Uses and FAQs [allen.in]
- 4. #53 - Cerium - Ce [hobart.k12.in.us]
- 5. Cerium (Ce) - Atomic Number 58 [breakingatom.com]
- 6. WebElements Periodic Table » Cerium » properties of free atoms [webelements.com]
- 7. alamy.com [alamy.com]
- 8. pt.kle.cz [pt.kle.cz]
- 9. Cerium (Ce) Element Data - Properties, Uses, Facts [schoolmykids.com]
- 10. WebElements Periodic Table » Cerium » properties of free atoms [winter.group.shef.ac.uk]
- 11. Cerium | Ce (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Electron Configuration of Cerium-140]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079874#electron-configuration-of-cerium-140\]](https://www.benchchem.com/product/b079874#electron-configuration-of-cerium-140)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com